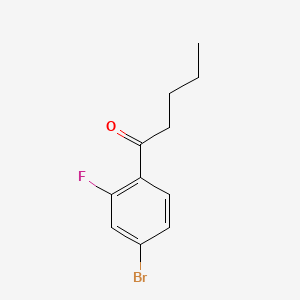
β-Iminodi(propionic-2,2,3,3-d4 Acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
β-Iminodi(propionic-2,2,3,3-d4 Acid): is an isotopically labeled compound, often used in scientific research. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms at specific positions in the molecule. This labeling is particularly useful in various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, as it helps in tracing and studying the behavior of the compound in different environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of β-Iminodi(propionic-2,2,3,3-d4 Acid) typically involves the incorporation of deuterium atoms into the propionic acid moiety. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
On an industrial scale, the production of β-Iminodi(propionic-2,2,3,3-d4 Acid) may involve more efficient and cost-effective methods, such as the use of deuterated reagents and catalysts. These methods ensure a high yield of the deuterated compound while maintaining the purity and isotopic labeling required for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
β-Iminodi(propionic-2,2,3,3-d4 Acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
β-Iminodi(propionic-2,2,3,3-d4 Acid) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy and mass spectrometry to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the pathways and fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Wirkmechanismus
The mechanism of action of β-Iminodi(propionic-2,2,3,3-d4 Acid) involves its interaction with various molecular targets and pathwaysThis effect is particularly useful in studying reaction mechanisms and understanding the role of hydrogen atoms in biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Iminodi(propionic acid): The non-deuterated version of the compound, used in similar applications but without the isotopic labeling.
Deuterated propionic acid: Another deuterated compound used in analytical techniques and research.
Uniqueness
The uniqueness of β-Iminodi(propionic-2,2,3,3-d4 Acid) lies in its isotopic labeling, which provides distinct advantages in tracing and studying the compound in various environments. The presence of deuterium atoms allows for more precise and accurate analysis compared to non-deuterated compounds .
Eigenschaften
CAS-Nummer |
1219803-81-2 |
|---|---|
Molekularformel |
C6H11NO4 |
Molekulargewicht |
169.206 |
IUPAC-Name |
3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropanoic acid |
InChI |
InChI=1S/C6H11NO4/c8-5(9)1-3-7-4-2-6(10)11/h7H,1-4H2,(H,8,9)(H,10,11)/i1D2,2D2,3D2,4D2 |
InChI-Schlüssel |
TXPKUUXHNFRBPS-SVYQBANQSA-N |
SMILES |
C(CNCCC(=O)O)C(=O)O |
Synonyme |
β-Iminodi(propionic-2,2,3,3-d4 Acid) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-bis(3,5-diphenylphenyl)-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine](/img/structure/B582458.png)





![3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B582467.png)

![2-Bromothiazolo[5,4-c]pyridine](/img/structure/B582473.png)

